ZIP (Scrambled)
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Overview
Description
ZIP (Scrambled) is a scrambled peptide used as a negative control for zeta inhibitory peptide (ZIP). It is often utilized in research to validate the specificity of ZIP’s effects by providing a comparison with a non-functional variant. ZIP (Scrambled) does not inhibit protein kinase M zeta, making it an essential tool in studies involving protein kinase M zeta-related pathways .
Mechanism of Action
Target of Action
ZIP (Scrambled) is a scrambled control peptide for zeta inhibitory peptide (ZIP) . Its primary target is Protein Kinase M zeta (PKMξ) . PKMξ is an atypical isoform of Protein Kinase C (PKC) and plays a crucial role in maintaining long-term potentiation (LTP), which is considered a substrate for memory .
Mode of Action
ZIP (Scrambled) acts as a novel, cell-permeable inhibitor of PKMξ . It reverses late-phase LTP with an IC50 value ranging from 1 to 2.5 μM . By inhibiting PKMξ, ZIP (Scrambled) can prevent
Preparation Methods
Synthetic Routes and Reaction Conditions
ZIP (Scrambled) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of ZIP (Scrambled) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product suitable for storage and use.
Chemical Reactions Analysis
Types of Reactions
ZIP (Scrambled) primarily undergoes peptide bond formation and cleavage reactions. It does not participate in typical organic reactions like oxidation or reduction due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), triisopropylsilane (TIS)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is the ZIP (Scrambled) peptide itself. No significant by-products are formed if the synthesis is carried out correctly.
Scientific Research Applications
ZIP (Scrambled) is widely used in scientific research as a control peptide. Its applications include:
Neuroscience: Studying the role of protein kinase M zeta in memory and learning by comparing the effects of ZIP and ZIP (Scrambled).
Cell Biology: Investigating cell signaling pathways involving protein kinase M zeta.
Pharmacology: Testing the specificity of inhibitors targeting protein kinase M zeta.
Comparison with Similar Compounds
Similar Compounds
Zeta Inhibitory Peptide (ZIP): A functional peptide that inhibits protein kinase M zeta.
Scrambled Control Peptides: Other scrambled peptides used as controls in various studies.
Uniqueness
ZIP (Scrambled) is unique in its specific sequence designed to mimic ZIP without inhibiting protein kinase M zeta. This makes it an invaluable tool for validating the specificity of ZIP’s effects in research.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEXADZIYANTGH-HOHDCHNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H154N30O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1928.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.